molecular formula C21H18N2O2 B3053332 2-[(4-Phenylmethoxyphenyl)methylideneamino]benzamide CAS No. 5320-16-1

2-[(4-Phenylmethoxyphenyl)methylideneamino]benzamide

Cat. No.: B3053332
CAS No.: 5320-16-1
M. Wt: 330.4 g/mol
InChI Key: VBMLEMZOJKFCKP-UHFFFAOYSA-N
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Description

2-[(4-Phenylmethoxyphenyl)methylideneamino]benzamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and environmental applications. It is known for its complex structure and diverse reactivity, making it a valuable subject of study in various fields.

Future Directions

The future directions for “2-[(4-Phenylmethoxyphenyl)methylideneamino]benzamide” could involve further exploration of its potential biological activities, given the promising results seen with similar compounds . Additionally, its use as a starting material for the synthesis of other compounds such as azo dyes and dithiocarbamate could be explored .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Phenylmethoxyphenyl)methylideneamino]benzamide typically involves the condensation of 4-phenylmethoxybenzaldehyde with 2-aminobenzamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation reaction. The reaction mixture is then heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Phenylmethoxyphenyl)methylideneamino]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzene ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[(4-Phenylmethoxyphenyl)methylideneamino]benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(4-Phenylmethoxyphenyl)methylideneamino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

    Benzamidine: Known for its use as a protease inhibitor.

    Phenylmethoxybenzaldehyde: A precursor in the synthesis of various aromatic compounds.

    Aminobenzamide: Used in the synthesis of pharmaceuticals and dyes.

Uniqueness

2-[(4-Phenylmethoxyphenyl)methylideneamino]benzamide is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications set it apart from other similar compounds .

Properties

IUPAC Name

2-[(4-phenylmethoxyphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c22-21(24)19-8-4-5-9-20(19)23-14-16-10-12-18(13-11-16)25-15-17-6-2-1-3-7-17/h1-14H,15H2,(H2,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBMLEMZOJKFCKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355248
Record name 2-[(4-phenylmethoxyphenyl)methylideneamino]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5320-16-1
Record name 2-[(4-phenylmethoxyphenyl)methylideneamino]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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